REACTION_CXSMILES
|
C(Cl)Cl.C(Cl)(=O)C(Cl)=O.[CH3:10][C:11]1[N:15]([CH2:16][CH2:17][OH:18])[C:14]([N+:19]([O-:21])=[O:20])=[CH:13][N:12]=1.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:10][C:11]1[N:15]([CH2:16][CH:17]=[O:18])[C:14]([N+:19]([O-:21])=[O:20])=[CH:13][N:12]=1
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Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(N1CCO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for another 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
17 ml (240 mmol) of Me2SO was added dropwise to the stirred solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WASH
|
Details
|
washed 4 times with water
|
Type
|
EXTRACTION
|
Details
|
The 250 ml water volume was extracted 3 times with 250 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
the ethyl acetate was added to the CH2Cl2
|
Type
|
WASH
|
Details
|
The mixture was washed with 100 ml of saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue was purified by flash silica gel chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |